7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-butyl-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-5-9-23-14(15(24)20-12-7-6-8-19-11-12)10-13-16(23)21(2)18(26)22(3)17(13)25/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHVGQHKPDWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with butyl and pyridinyl substituents under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or butyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity of pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to substituent variations. Key structural comparisons include:
Pharmacokinetic and Physicochemical Properties
- Methoxypropyl or sulfonamide substituents in analogs improve solubility .
- Metabolic Stability : Methyl groups at positions 1 and 3 may protect against oxidative metabolism, extending half-life compared to unsubstituted derivatives .
Biological Activity
The compound 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic molecule belonging to the pyrrolo-pyrimidine class. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Features
The compound features:
- A pyrrolo[2,3-d]pyrimidine core.
- A pyridine ring fused with a butyl and dimethyl substituents.
- Dioxo and carboxamide functionalities , which enhance its reactivity and potential biological effects.
These structural characteristics contribute to its interaction with biological targets and may influence its pharmacological properties.
Biological Activities
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrrolo-pyrimidine compounds. For instance:
- Compound Similarities : Compounds like 4-Methylpyrido[2,3-d]pyrimidinone have shown anticancer activity through mechanisms involving apoptosis induction in cancer cells.
- Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth.
Antimicrobial Properties
The antimicrobial activity of pyrrolo-pyrimidine derivatives has been documented:
- 6-Aminopyrido[2,3-d]pyrimidinone exhibits significant antimicrobial properties against various pathogens. This suggests that the functional groups present in these compounds may enhance their interaction with microbial targets.
Neuroprotective Effects
Neuroprotective activities have been observed in certain analogs:
- 1-Methylpyrrolidinylpyrido[2,3-d]pyrimidine has been noted for its neuroprotective effects in models of neurodegenerative diseases. This activity is likely linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
A selection of studies focusing on the biological activity of related compounds provides insights into the potential effects of this compound:
Interaction Studies
Understanding the interactions between this compound and biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:
- Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
- Cellular Uptake : Investigating how effectively the compound enters target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
